molecular formula C10H15NO B1471041 3-(2-Methoxyethyl)benzylamine CAS No. 1061650-42-7

3-(2-Methoxyethyl)benzylamine

Cat. No.: B1471041
CAS No.: 1061650-42-7
M. Wt: 165.23 g/mol
InChI Key: RBEPAYXEBWCUQK-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)benzylamine (CAS 1061650-42-7) is a high-purity organic compound with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . This chemical belongs to the benzylamine class, characterized by an amine functional group (-NH2) attached to a benzyl ring, which is further substituted at the meta-position with a 2-methoxyethyl chain . This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The benzylamine moiety is a common precursor in the industrial production of various pharmaceuticals and complex molecules . Researchers can utilize the primary amine for condensation reactions to form imines or amides, or it can be employed in reductive amination protocols. The methoxyethyl side chain introduces ether functionality and potential polarity, influencing the compound's solubility and pharmacokinetic properties in drug discovery applications. It is supplied with a guaranteed purity of ≥97% and should be stored at room temperature in a dry environment . This product is intended for research and development purposes in a laboratory setting. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[3-(2-methoxyethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEPAYXEBWCUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Benzylamine with 2-Methoxyethyl Halides

One straightforward approach is the nucleophilic substitution of benzylamine with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide). This method involves:

  • Reacting benzylamine with 2-methoxyethyl halide in a suitable solvent (e.g., ethanol or acetone).
  • Use of a base (e.g., sodium carbonate) to neutralize the formed acid and drive the reaction.
  • Controlled heating (typically 50–75°C) to enhance reaction rate.
  • Isolation of the product by extraction and purification.

This approach benefits from the availability of starting materials and relatively mild conditions, but care must be taken to avoid over-alkylation or formation of by-products.

Bromination Followed by Amination (NBS Bromination Route)

A more controlled synthetic route involves:

  • Bromination of the benzyl position using N-bromosuccinimide (NBS) under radical initiation conditions to form 3-(2-methoxyethyl)benzyl bromide intermediates.
  • Subsequent nucleophilic substitution of the benzyl bromide with ammonia or an amine source to yield the benzylamine derivative.

This method is advantageous for its selectivity and the possibility of a one-pot procedure, minimizing intermediate purification steps. Reaction conditions typically include:

  • Organic solvent medium (e.g., dichloromethane or other inert solvents).
  • Temperature range from 30°C to reflux temperature.
  • Reaction time from 1 to 12 hours depending on scale and initiator.

The process yields high purity intermediates and final products with good overall yields, suitable for industrial scale-up.

Oximation and Hydrogenation of Benzaldehyde Derivatives

Another synthetic pathway involves:

  • Conversion of 3-(2-methoxyethyl)benzaldehyde to its oxime by reaction with hydroxylamine hydrochloride in aqueous medium under basic conditions.
  • Hydrogenation of the oxime using a suitable catalyst (e.g., non-palladium noble metal catalysts) to reduce the oxime to the corresponding benzylamine.

This two-step method provides high selectivity and avoids harsh alkylation conditions. Typical conditions include:

  • Oximation in water at about 70°C.
  • Hydrogenation under controlled pressure and temperature with stirring.

This approach is well-documented for halogenated benzylamines and can be adapted for 3-(2-methoxyethyl)benzylamine synthesis.

Multi-Step Synthesis via Hydroxyethyl Intermediates

Based on related benzylamine syntheses, a multi-step process can be employed:

  • Preparation of N,N-bis(2-hydroxyethyl)benzylamine by reaction of benzyl chloride with bis(2-hydroxyethyl)amine in the presence of sodium carbonate to suppress by-products.
  • Conversion of hydroxyethyl groups to chloroethyl groups using thionyl chloride.
  • Subsequent substitution or reduction steps to yield the target amine.

This method is more complex but allows for precise control of substitution patterns and functional group transformations.

Data Tables: Stock Solution Preparation and Solubility

For practical applications, such as biological assays or further chemical transformations, preparing stock solutions of this compound is essential. The following table summarizes the solvent volumes required to prepare stock solutions of various concentrations from different amounts of compound:

Amount of this compound 1 mg 5 mg 10 mg
1 mM solution volume (mL) 6.0522 30.2608 60.5217
5 mM solution volume (mL) 1.2104 6.0522 12.1043
10 mM solution volume (mL) 0.6052 3.0261 6.0522

Note: Solubility depends on solvent choice; DMSO, PEG300, Tween 80, and corn oil are commonly used co-solvents for in vivo formulations, with careful stepwise addition ensuring clear solutions.

Reaction Conditions and Yields

Method Key Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Direct Alkylation Benzylamine + 2-methoxyethyl halide + Na2CO3 50–75 1–3 hours Moderate to High Avoids over-alkylation with base
NBS Bromination + Amination Aryl methane + NBS + initiator, then amination 30 to reflux 1–12 hours High One-pot possible, mild conditions
Oximation + Hydrogenation Benzaldehyde + hydroxylamine, then catalytic H2 ~70 (oximation) Several hours High Selective, avoids harsh alkylation
Hydroxyethyl intermediate route Benzyl chloride + bis(2-hydroxyethyl)amine + SOCl2 65–75 Several hours Up to 94% (intermediate) Multi-step, industrial scale feasible

Summary of Research Findings

  • The NBS bromination method offers a mild, selective, and scalable route to benzyl bromide intermediates, which can be converted efficiently to benzylamines without isolation of intermediates, facilitating industrial application.

  • Use of sodium carbonate in alkylation reactions suppresses by-product formation, improving the purity and yield of benzylamine derivatives.

  • Oximation-hydrogenation strategies provide an alternative route that avoids direct alkylation, useful for substrates sensitive to harsh conditions.

  • Stock solution preparation data is crucial for downstream applications, with solvent selection and stepwise mixing protocols ensuring solubility and stability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkylamine.

    Substitution: The benzylamine group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkylamines.

    Substitution: Formation of halogenated or nitrated benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(2-Methoxyethyl)benzylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield biologically active compounds. For instance, it can be used to synthesize monoamine oxidase inhibitors (MAOIs), which are significant in treating depression and anxiety disorders. The compound's ability to inhibit both MAO-A and MAO-B makes it a candidate for further research in antidepressant therapy .

Neurotransmitter Regulation

Research indicates that derivatives of benzylamines, including this compound, can modulate neurotransmitter levels, particularly serotonin and dopamine. This modulation is essential for developing treatments for neuropsychiatric disorders. A study highlighted the potential of benzylamine derivatives to influence monoamine levels, suggesting that this compound could be explored for its neuropharmacological effects .

Material Science

Polymer Chemistry

In polymer chemistry, this compound is utilized as a curing agent for epoxy resins. Its amine functionality enhances the cross-linking density of epoxy networks, leading to improved mechanical properties and thermal stability. This application is particularly relevant in the production of high-performance composites used in aerospace and automotive industries .

Catalytic Applications

The compound also plays a role as a catalyst in various organic reactions. Its ability to facilitate N-alkylation reactions makes it valuable in synthesizing more complex amines from simpler precursors. This catalytic property is essential for developing new synthetic methodologies that are both efficient and environmentally friendly .

Environmental Studies

Pollutant Degradation

Recent studies have explored the use of this compound in environmental remediation processes. Its reactivity allows it to interact with various pollutants, potentially aiding in their degradation. Research has shown that amines can effectively break down hazardous compounds through nucleophilic substitution reactions, making them suitable candidates for developing advanced oxidation processes .

Case Studies

  • Synthesis of Antidepressants
    • A study focused on synthesizing novel MAOIs using this compound as a starting material demonstrated its effectiveness in yielding compounds with enhanced pharmacological profiles .
  • Epoxy Resin Formulation
    • In an industrial application, this compound was incorporated into epoxy formulations, resulting in improved mechanical properties and thermal resistance compared to traditional curing agents .
  • Environmental Remediation
    • Research on the degradation of environmental pollutants found that this compound could effectively reduce levels of specific hazardous substances through targeted chemical reactions .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The electronic and steric properties of benzylamine derivatives are critically influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
3-(2-Methoxyethyl)benzylamine 2-Methoxyethyl C₁₀H₁₅NO 165.23 Electron-donating; moderate solubility in polar organic solvents
3-(4-Chlorophenoxy)benzylamine 4-Chlorophenoxy C₁₃H₁₂ClNO 233.70 Electron-withdrawing (Cl); increased acidity of NH₂ group
4-[3-(Dimethylamino)propoxy]benzylamine 3-(Dimethylamino)propoxy C₁₂H₂₀N₂O 208.30 Strong electron-donating (NMe₂); enhanced basicity and aqueous solubility in acidic media
[3-(Benzyloxy)phenyl]methanamine HCl Benzyloxy C₁₄H₁₅NO·HCl 259.74 Steric hindrance from benzyloxy; improved solubility as hydrochloride salt
3-(Pentafluorosulfur)benzylamine Pentafluorosulfur C₇H₆F₅NS 233.20 Strong electron-withdrawing; reduced nucleophilicity of NH₂
3-(Pyridin-2-yloxy)benzylamine HCl Pyridin-2-yloxy C₁₂H₁₁N₂O·HCl 242.69 Coordination capability (pyridine N); used in metal-catalyzed reactions

Key Observations :

  • Electron-Donating Groups (e.g., methoxyethyl, dimethylamino): Enhance basicity and nucleophilicity of the amine, favoring reactions like alkylation or acylation .
  • Electron-Withdrawing Groups (e.g., Cl, pentafluorosulfur): Reduce amine basicity, making the compound less reactive in nucleophilic substitutions but more stable under acidic conditions .
  • Steric Effects : Bulky substituents like benzyloxy hinder access to the amine group, limiting reactivity in sterically demanding reactions .

Physicochemical and Functional Comparisons

Solubility and Reactivity
  • This compound: Soluble in ethanol, acetone, and dichloromethane due to its moderate polarity. The methoxyethyl group enhances solubility in polar aprotic solvents compared to unsubstituted benzylamine .
  • 3-(4-Chlorophenoxy)benzylamine: Lower solubility in water but higher thermal stability due to the chloro group’s electron-withdrawing nature .
  • 4-[3-(Dimethylamino)propoxy]benzylamine: High solubility in aqueous acidic solutions (pH < 4) owing to protonation of the tertiary amine .

Research Findings and Trends

Recent studies highlight the following:

Reactivity in Cross-Coupling Reactions : Methoxyethyl-substituted benzylamines exhibit superior yields in Pd-catalyzed couplings compared to electron-withdrawing analogs, attributed to enhanced amine nucleophilicity .

Safety Profiles : Aliphatic analogs like 3-(2'-Methoxyethoxy)propylamine (CAS: 54303-31-0) exhibit lower acute toxicity than aromatic benzylamines, influencing industrial handling practices .

Biological Activity

3-(2-Methoxyethyl)benzylamine is an organic compound with the molecular formula C10H15NO, classified as an aromatic amine. Its unique structure, characterized by a benzylamine group substituted with a 2-methoxyethyl chain, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on diverse research findings.

The biological activity of this compound is largely attributed to its interaction with various biomolecules, including receptors and enzymes.

  • Receptor Interaction : The presence of the methoxyethyl group may enhance the compound's binding affinity to specific receptors, potentially influencing cellular signaling pathways.
  • Enzyme Inhibition : Similar to other benzylamine derivatives, this compound may inhibit enzymes involved in critical metabolic pathways, affecting the production of metabolites and overall cellular function.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : The lipophilicity of the compound suggests good absorption characteristics.
  • Distribution : The molecular size and charge influence its distribution in biological systems.
  • Metabolism : The compound may undergo metabolic transformations via various enzymes, leading to active or inactive metabolites.
  • Excretion : The elimination pathways remain to be fully characterized but are expected to involve renal clearance mechanisms.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and biochemical interactions of this compound with cancer cell lines. For instance, it has been reported that certain derivatives exhibit promising antiproliferative activity, indicating potential as an anticancer agent.

  • Cytotoxicity Testing : In vitro assays demonstrated varying levels of cytotoxicity against different cancer cell lines, suggesting that structural modifications can significantly impact activity .

Case Studies

Several case studies have highlighted the therapeutic applications of benzylamine derivatives in drug discovery:

Chemical Reaction Pathways

This compound undergoes several chemical reactions that could influence its biological activity:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : Reduction reactions can yield alkylamines.
  • Substitution Reactions : Electrophilic aromatic substitution can modify the benzyl group for enhanced activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methoxyethyl)benzylamine, and how can intermediates be characterized?

  • Methodology : A common approach involves functionalizing benzylamine derivatives via nucleophilic substitution or reductive amination. For example, intermediates like 3-hydroxybenzyl bromide can be acetylated using triethylamine and acetyl chloride in dichloromethane, followed by purification via liquid-liquid extraction and drying with sodium sulfate . Characterization typically employs 1^1H/13^13C NMR and FT-IR to confirm structural integrity.

Q. How can researchers assess the purity of this compound?

  • Methodology : Gas chromatography (GC) with flame ionization detection is widely used, especially for compounds with >95% purity thresholds. For example, 3-Methoxybenzylamine derivatives are often analyzed using GC under inert conditions to avoid decomposition . High-performance liquid chromatography (HPLC) with UV detection is recommended for polar derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow OSHA/GHS guidelines: Use nitrile gloves, chemical goggles, and fume hoods to prevent inhalation/skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can this compound be incorporated into polymeric substrates for enzyme interaction studies?

  • Methodology : Radical copolymerization with hydrophilic comonomers (e.g., N-acryloylmorpholine) in the presence of crosslinkers like ethylene glycol dimethacrylate can generate enzyme-responsive polymers. Reaction conditions (e.g., initiator concentration, temperature) must be optimized to control polymer morphology, as verified by SEM .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products (e.g., oxidized methoxy groups). Compare results with computational models (e.g., DFT calculations for hydrolysis pathways) .

Q. How can the compound’s interaction with benzylamine oxidase be mechanistically studied?

  • Methodology : Employ stopped-flow kinetics with UV-Vis spectroscopy to monitor enzyme activity. Use synthetic substrates (e.g., copolymerized this compound derivatives) and compare kinetic parameters (KmK_m, VmaxV_{max}) to natural substrates. Inhibitor studies with semicarbazide can validate specificity .

Q. What analytical techniques are optimal for detecting trace impurities in this compound during metabolic studies?

  • Methodology : LC-QTOF-MS enables high-resolution detection of metabolites and impurities. For example, phase I metabolites (e.g., demethylated products) can be identified using positive ionization mode and matched against spectral libraries .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent side reactions (e.g., hydrolysis of methoxy groups) .
  • Purity Standards : Cross-validate GC/HPLC results with melting point analysis for solid derivatives .
  • Safety : Regularly calibrate fume hoods and conduct toxicity screenings (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methoxyethyl)benzylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.